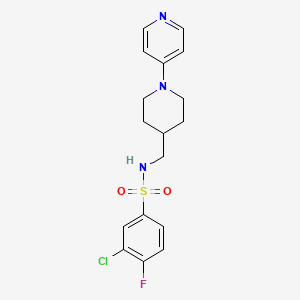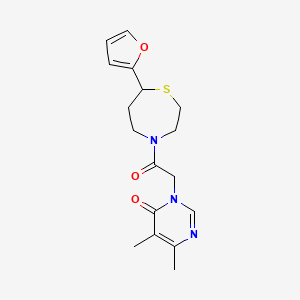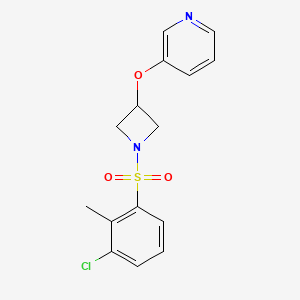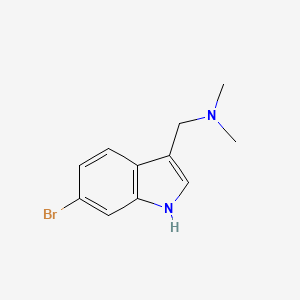
6-Bromogramine
Overview
Description
6-Bromogramine, also known as (6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine, is a brominated derivative of gramine. This compound is characterized by the presence of a bromine atom at the sixth position of the indole ring. It is a member of the indole alkaloid family and has been isolated from marine organisms such as the hydroid Abietinaria abietina .
Mechanism of Action
Target of Action
The primary target of 6-Bromogramine is the NF-κB-dependent transcriptional activity in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target by activating the NF-κB-dependent transcriptional activity . This activation can lead to various cellular changes, including the regulation of genes controlling immune response, cellular proliferation, and apoptosis .
Biochemical Pathways
It is known that compounds influencing nf-κb-dependent transcription possess anticancer, anti-inflammatory, antioxidant, and anti-apoptotic activities . Therefore, it is plausible that this compound may influence similar pathways.
Result of Action
The activation of NF-κB-dependent transcription by this compound can lead to a variety of molecular and cellular effects. For instance, it can decrease tumor cell proliferation and increase neuron survival . These effects are likely due to the compound’s influence on gene regulation.
Biochemical Analysis
Biochemical Properties
It has been found to activate NF-κB-dependent transcriptional activity in certain cell types . This suggests that 6-Bromogramine may interact with enzymes, proteins, and other biomolecules involved in the NF-κB signaling pathway.
Cellular Effects
This compound appears to have significant effects on cellular processes. It has been shown to activate NF-κB-dependent transcriptional activity in JB6 Cl 41 cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to activate NF-κB-dependent transcription suggests that it may interact with biomolecules involved in this pathway . This could involve binding interactions with these biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromogramine can be synthesized through various methods. One common approach involves the bromination of gramine. The process typically includes the following steps:
Bromination of Gramine: Gramine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromogramine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products Formed:
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
6-Bromogramine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
2,5,6-Tribromo-N-methylgramine: Another brominated derivative of gramine with similar biological activities.
Bromotryptophans: Brominated tryptophan derivatives that share structural similarities with 6-bromogramine.
Uniqueness: this compound is unique due to its specific bromination pattern and its ability to selectively activate NF-κB-dependent transcriptional activity. This makes it a valuable compound for studying the regulation of immune and inflammatory responses.
Properties
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNQRCQLWHINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)
![5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2891563.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)
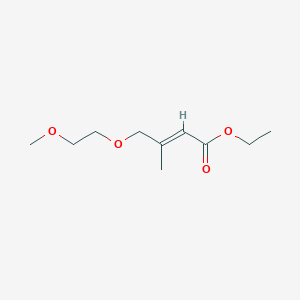
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
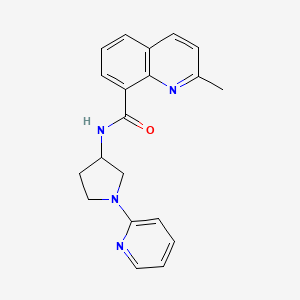
![1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea](/img/structure/B2891573.png)
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
